2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid is an organic compound classified within the oxazole family, characterized by a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. This specific compound features a carboxylic acid group at the fourth position and a branched 2-methylpropyl group at the second position of the oxazole ring. Its chemical structure can be denoted by the molecular formula CHNO and has a unique identifier of 1248373-18-3.
The synthesis of 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid can be achieved through several methods. One prevalent approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a common synthetic route includes the reaction of 2-methylpropylamine with glyoxylic acid, leading to the formation of the oxazole ring. Following this step, oxidation processes can introduce the carboxylic acid functionality.
The molecular structure of 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid consists of an oxazole ring with substituents that impart specific electronic properties. The presence of the carboxylic acid group contributes to its reactivity and potential interactions with biological targets.
The compound has a molecular weight of approximately 183.24 g/mol. Its structural features enable it to participate in various chemical reactions due to the functional groups present.
2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid is capable of undergoing several types of chemical reactions:
These reactions typically require specific conditions such as temperature control and the presence of catalysts to achieve optimal yields. For example, oxidation reactions may involve reagents like manganese dioxide under controlled conditions to prevent decomposition .
The mechanism of action for 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds with these targets, modulating their activity. Additionally, the oxazole ring may engage in π-π interactions with aromatic residues in proteins, influencing various biochemical pathways and leading to observable effects .
The compound is expected to exhibit typical characteristics associated with organic acids, such as solubility in polar solvents and potential crystalline forms depending on purification methods.
Key chemical properties include:
Relevant data regarding melting point, boiling point, and solubility would typically be determined experimentally but are not specified in the current literature .
2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid has several applications across various fields:
This compound's unique structure and functional groups make it valuable for research and industrial applications, particularly where specific reactivity or biological interaction is desired.
Solid-phase synthesis enables efficient construction of complex molecules by anchoring substrates to polymeric resins. For 2-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid derivatives, Rink amide or Wang resins serve as immobilization platforms. The oxazole carboxyl group is activated via pentafluorophenyl (PFP) esters or N-hydroxysuccinimide (NHS) to form amide bonds with N-Fmoc-protected amino acids. Subsequent acidic cleavage (e.g., trifluoroacetic acid) releases heteroaryl carbonyl-substituted dipeptides in high purity (>90%) without chromatographic purification [3] [9]. This method facilitates rapid diversification, allowing incorporation of non-natural amino acids and sterically constrained residues adjacent to the oxazole pharmacophore.
The oxazole scaffold’s rigidity mimics peptide β-turn structures, making it ideal for designing protease-activated receptor 2 (PAR2) modulators. Solid-phase synthesis couples 2-(2-methylpropyl)-1,3-oxazole-4-carboxylic acid with PAR2-targeting peptide sequences (e.g., Ser-Leu-Ile-Gly-Arg-NH₂). The 2-methylpropyl side chain enhances hydrophobic interactions with PAR2’s allosteric pocket, while the oxazole ring stabilizes bioactive conformations. Biological assays confirm low-micromolar agonist activity, validating this approach for developing non-peptidic PAR2 affectors [3].
Table 1: Solid-Phase Synthetic Intermediates for PAR2 Affectors
Resin Type | Coupling Reagent | Anchoring Group | Final Compound Purity |
---|---|---|---|
Rink Amide MBHA | HBTU/DIPEA | Fmoc | 92% |
Wang Resin | DIC/HOBt | Acid-labile linker | 88% |
Tentagel S RAM | PyBOP/NMM | Rink amide | 95% |
Palladium-catalyzed decarboxylation enables direct C–H arylation of oxazole intermediates. 4-Bromo-2-(2-methylpropyl)oxazole undergoes decarboxylative coupling with aryl halides (e.g., 4-iodotoluene) using Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in DMF at 110°C. The carboxylic acid at C4 acts as a traceless directing group, replaced by aryl/heteroaryl units via in situ CO₂ extrusion. This method achieves 70–85% yields for 5-aryl-2-(2-methylpropyl)oxazoles with excellent regioselectivity, bypassing pre-functionalized oxazole precursors [3] [6].
Nickel and copper catalysts offer cost-effective alternatives to Pd in halogen dance rearrangements and ring-closing reactions. For 5-bromo-2-(2-methylpropyl)oxazole isomerization to 4-bromo derivatives, NiCl₂(dppe) achieves 88% yield at 25°C, whereas Pd(OAc)₂ requires 60°C for comparable efficiency. Copper(I) thiophene-2-carboxylate (CuTC) catalyzes oxidative cyclization of enamides to form the oxazole core at 40°C in acetonitrile, achieving 75% yield. Catalyst selection depends on substrate sensitivity: Ni excels in bromine migration, while Cu minimizes ester group racemization [2] [6].
Table 2: Catalyst Performance in Oxazole Derivative Synthesis
Catalyst | Reaction Type | Temperature | Yield | Regioselectivity |
---|---|---|---|---|
Pd(PPh₃)₄/CuI | Decarboxylative C–H Arylation | 110°C | 82% | >98% C5 |
NiCl₂(dppe) | Halogen Dance Isomerization | 25°C | 88% | >95% C4 |
CuTC | Oxidative Cyclization | 40°C | 75% | N/A |
AuCl₃/MCM-41 (heterog) | Alkyne-Nitrile Annulation | 60°C | 90%* | >99% C2,C5 |
*Reusable for 8 cycles with <5% activity loss [6]
The oxazole carboxyl group couples stereoselectively with β-amino acids to generate ανβ3 integrin inhibitors. 2-(2-Methylpropyl)-1,3-oxazole-4-carboxylic acid is activated as an acid chloride and reacted with N-Boc-3-aminoalanine methyl ester under Schotten-Baumann conditions. Diastereomeric resolution via chiral HPLC (Chiralpak IA column) yields the (S)-isomer, which, after Boc deprotection, reacts with benzenesulfonyl chloride to form 3-amino-N-(phenylsulfonyl)alanine derivatives. These compounds exhibit IC₅₀ = 0.2 μM against ανβ3 integrin by blocking fibronectin binding [3].
Evans oxazolidinone auxiliaries enforce stereocontrol during C4 side-chain installation. (4S)-Benzyl oxazolidinone is acylated with 4-chlorobutyryl chloride, and the 2-methylpropyl group is introduced via enolate alkylation. Treatment with LiHMDS generates the Z-enolate, which reacts with isobutyl iodide at −78°C to set the C4 stereocenter with 95% de. Oxidative auxiliary removal (LiOOH/H₂O₂) liberates the carboxylic acid, while the oxazole ring is constructed via Cornforth rearrangement from a serine-derived precursor [10]. Camphorsultam auxiliaries achieve similar enantioselectivity (90% ee) in Diels-Alder reactions for oxazole precursors but require harsher cleavage conditions (BF₃·Et₂O) [10].
Table 3: Chiral Auxiliary Performance in Stereoselective Synthesis
Chiral Auxiliary | Reaction | diastereomeric excess (de) | Key Advantage |
---|---|---|---|
(4S)-Ph-Oxazolidinone | Enolate Alkylation | 95% | Mild hydrolysis |
(8R,9S)-Camphorsultam | Diels-Alder Cycloaddition | 90% | High endo selectivity |
(R)-Binaphthyl Phosphine | Negishi Coupling | 86%* | Axial chirality transfer to P-center |
*For P-stereogenic centers [10]
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2